1,3-Thiazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

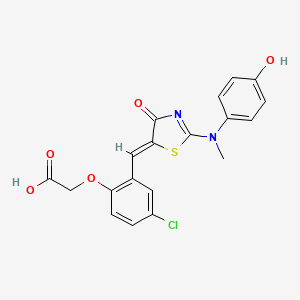

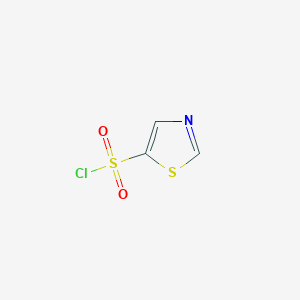

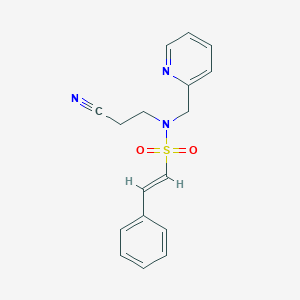

1,3-Thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2 . It has a molecular weight of 183.64 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,3-Thiazole-5-sulfonyl chloride or similar compounds often involves reactions with phosphorus pentasulfide and triethylamine . Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) can also be used to produce thiazoles . Another method involves the reaction of 2-acetamidothiazole with chlorosulfonic acid.Molecular Structure Analysis

The InChI code for 1,3-Thiazole-5-sulfonyl chloride is 1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H . This compound contains sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

Thiazoles, including 1,3-Thiazole-5-sulfonyl chloride, can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical And Chemical Properties Analysis

1,3-Thiazole-5-sulfonyl chloride is a powder in physical form . It has a molecular weight of 183.64 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Antiproliferative Activity

Sulfones of a 5-Nitrothiazole series, which can be synthesized using “1,3-Thiazole-5-sulfonyl chloride”, have shown promising in vitro antiproliferative activity . Specifically, dihydrogenated sulfones have shown selective in vitro antiproliferative activity toward HepG2 human cell lines . This suggests that these compounds could have potential in the treatment of liver cancer .

Generation of New Heterocyclic Compounds

The thiazole nucleus can be linked with pyrazole and pyridine nuclei to generate new heterocyclic compounds . This is based on the condensation reaction between 1,3-thiazole or aminopyridine derivatives and 1H-pyrazole,3,5-dimethyl-1H-pyrazole, or 1,2,4-triazole .

Eco-friendly Synthesis

The synthesis of new sulfone derivatives under microwave irradiation is described . This eco-friendly process leads to the expected products in good yields by reaction of various substituted sulfinates with 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole .

Anticancer Potential

Recent years have seen major advances in research and development concerning new small molecules whose antiproliferative activity appears promising for the treatment of cancer . Among chemical compounds already developed as potential anticancer agents, some sulfones such as celecoxib, and heterocyclic molecules such as thiazole derivatives, have recently been reported to display promising antiproliferative activity .

Medicinal Chemistry

Thiazoles are one of the most prevalent heterocyclic nuclei, among compounds displaying biological activities . Such as β-lactams, urate-lowering drugs (febuxostat), or antiparasitic agents . Furthermore, sulfonylmethyl groups are well-known to be useful in synthetic methodologies and they can be used further for the preparation of various functionalized products .

Safety And Hazards

1,3-Thiazole-5-sulfonyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFPQQCIQDWBJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-5-sulfonyl chloride | |

CAS RN |

1820741-28-3 |

Source

|

| Record name | 1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)

![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)

![1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2400959.png)

![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)

![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)